molecular formula C6H3BrN2 B014651 3-Bromo-2-cyanopyridine CAS No. 55758-02-6

3-Bromo-2-cyanopyridine

Cat. No.: B014651
CAS No.: 55758-02-6
M. Wt: 183.01 g/mol
InChI Key: HCOPIUVJCIZALB-UHFFFAOYSA-N
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Description

3-Bromo-2-cyanopyridine is an organic compound with the molecular formula C6H3BrN2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position and a cyano group at the second position of the pyridine ring

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-cyanopyridine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-pyridylcarboxaldehyde oxime with acetic anhydride. This reaction proceeds through the formation of an O-acetylated intermediate, which subsequently eliminates acetic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-cyanopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents used. For example, Suzuki–Miyaura coupling with arylboronic acids produces biaryl compounds, while nucleophilic substitution with amines yields aminopyridine derivatives.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-cyanopyridine is unique due to the combination of the bromine and cyano groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to participate in both nucleophilic substitution and coupling reactions broadens its utility in the synthesis of diverse chemical entities.

Properties

IUPAC Name

3-bromopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-5-2-1-3-9-6(5)4-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOPIUVJCIZALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355837
Record name 3-Bromo-2-cyanopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55758-02-6
Record name 3-Bromo-2-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromopyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

In Scheme I is described the preparation of pyridine intermediates (5) and (6). In Scheme I, Step 1,3-bromopyridine (1) is oxidized to 3-bromo-pyridine-N-oxide (2). In Scheme I, Step 2, cyanide addition gives 3-bromo-pyridine-2-carbonitrile (3). The nitrile of formula (3) is hydrolyzed to the carboxylic acid and esterified with acid catalysis to the ester of formula (4). In Scheme I, Step 4, the ester is reduced to the pyridylmethanol of formula (5a) using sodium borohydride.
[Compound]
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1,3-bromopyridine
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Synthesis routes and methods II

Procedure details

3-Bromo-pyridine 1-oxide (9.4 g, 54 mmol) is dissolved in acetonitrile (60 mL) and triethylamine (15 mL) is added followed by trimethylsilyl cyanide (21.7 mL, 163 mmol). The mixture is heated to 100° C. and stirred for 16 h. The mixture is cooled to 0° C., poured into 250 mL of 5 M aqueous NaOH, and extracted with dichloromethane. The combined extracts are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The resulting material is purified using flash chromatography (Biotage® Si65M, 20% AcOEt/hexane) yields 7.8 g (79%) of the title compound as a yellow solid. GCMS m/e 182 [M−H]−.
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9.4 g
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60 mL
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15 mL
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21.7 mL
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250 mL
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Yield
79%

Synthesis routes and methods III

Procedure details

In Scheme I is described the preparation of pyridine intermediates (5), (6), and (7). In Scheme I, Step 1,3-bromopyridine (1) is oxidized to 3-bromo-pyridine-N-oxide (2). In Scheme I, Step 2, cyanide substitution gives 3-bromo-pyridine-2-carbonitrile (3). The nitrile of formula (3) is hydrolyzed in Step 3 to the carboxylic acid and esterified with acid catalysis to the ester of formula (4). In Scheme I, Step 4, the ester is reduced to the pyridinylmethanol of formula (5) using sodium borohydride. The pyridinylmethanol is converted to the mesylate of formula (6) with methanesulfonyl chloride (Step 5) or to the pyridinylmethyl chloride of formula (7) using thionyl chloride (Step 6).
[Compound]
Name
1,3-bromopyridine
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Synthesis routes and methods IV

Procedure details

Under nitrogen, a solution of 156 g (0.90 mol) of 3-bromopyridine N-oxide from step 1 was dissolved in 1000 mL of acetonitrile and treated with 256 mL (1.84 mol) of triethylamine and 275 g (2.8 mol) of trimethylsilyl cyanide. The reaction was stirred at reflux overnight and concentrated in vacuo; the residue was dissolved in 2.5M aqueous sodium hydroxide and extracted with methylene chloride. The organic phase was dried (MgSO4) and concentrated in vacuo; this residue was decolorized with carbon and recrystallized from methanol to give 42.2 g (26%) of 2-cyano-3-bromopyridine as a cream colored solid: mp 97°-98° C.; NMR (CDCl3)δ7.42 (dd, J=8 and 5 Hz, 1H), 8.05 (dd, J=8 and 2 Hz, 1H), 8.67 (dd, J=5 and 2 Hz, 1H).
Quantity
156 g
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reactant
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1000 mL
Type
solvent
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256 mL
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reactant
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275 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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